2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride
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Overview
Description
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride is a compound that features a pyrazole ring substituted with a chlorine atom and an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride typically involves the reaction of 4-chloro-1H-pyrazole with a suitable amino acid derivative under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The chlorine atom on the pyrazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce various substituted pyrazole derivatives .
Scientific Research Applications
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-amino-4-chloropyrazole: Similar pyrazole structure with different substitution pattern.
2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanoic acid: Bromine substitution instead of chlorine.
2-amino-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid: Methyl substitution on the pyrazole ring.
Uniqueness
2-amino-3-(4-chloro-1H-pyrazol-1-yl)propanoic acid hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the amino acid moiety makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-amino-3-(4-chloropyrazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2.ClH/c7-4-1-9-10(2-4)3-5(8)6(11)12;/h1-2,5H,3,8H2,(H,11,12);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBURGOFCRKYIQT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(C(=O)O)N)Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9Cl2N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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